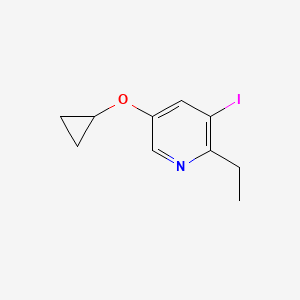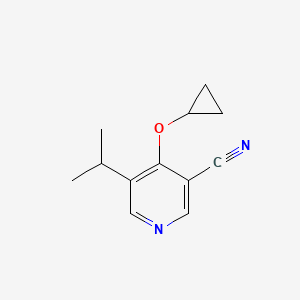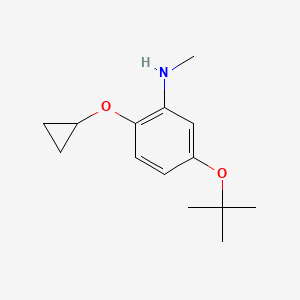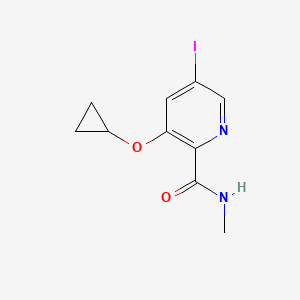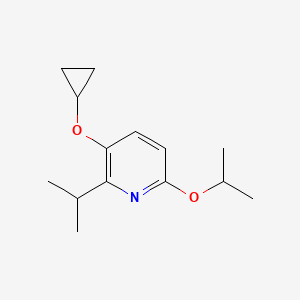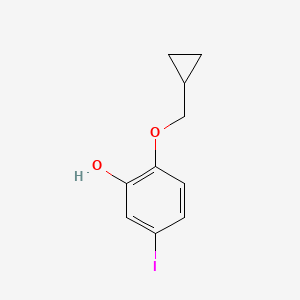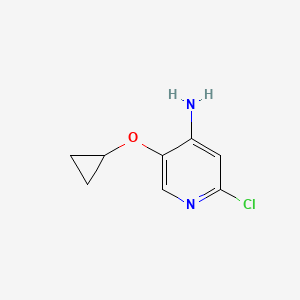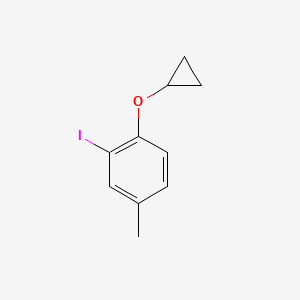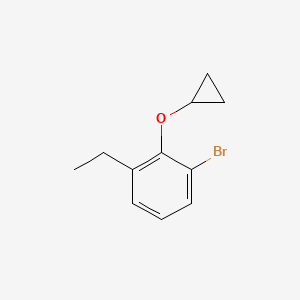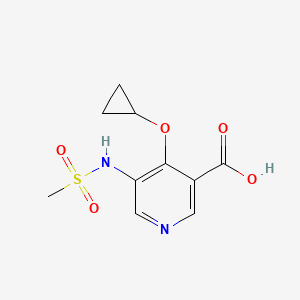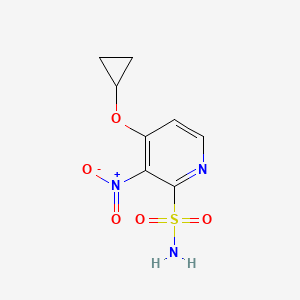
4-Cyclopropoxy-3-nitropyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S It is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and cyclopropoxylation. One common method includes:
Nitration: Reacting pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion.
Sulfonation: The 3-nitropyridine is further reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.
Cyclopropoxylation: Finally, the compound is treated with cyclopropyl alcohol in the presence of a suitable base to attach the cyclopropoxy group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to convert the nitro group to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Reduction: 4-Cyclopropoxy-3-aminopyridine-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-nitropyridine-2-sulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various metabolic pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-6-nitropyridine-2-sulfonamide: Similar structure but with the nitro group at the 6-position instead of the 3-position.
3-Nitropyridine-2-sulfonamide: Lacks the cyclopropoxy group, making it less complex.
4-Aminopyridine-2-sulfonamide: The nitro group is replaced by an amino group.
Uniqueness: 4-Cyclopropoxy-3-nitropyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Eigenschaften
Molekularformel |
C8H9N3O5S |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)8-7(11(12)13)6(3-4-10-8)16-5-1-2-5/h3-5H,1-2H2,(H2,9,14,15) |
InChI-Schlüssel |
RXKRSXCLUKCFBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



